4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse functionalization and application in various fields.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, a class of compounds to which 4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the preparation of 3,5-dimethyl pyrazole and acetophenone derivatives, followed by N-propargylation and subsequent reaction with amine derivatives using cesium carbonate in methanol . This method yields various pyrazolo[1,5-a]pyrazine derivatives, including this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological interactions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents at specific positions on the pyrazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyridine: Another similar compound with a pyridine ring, known for its biological activities and synthetic versatility.
Uniqueness: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is unique due to the presence of the cyclopropylmethoxy group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULBAJUPHYESMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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